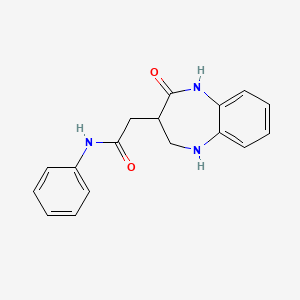
2-(2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)-N-phenylacetamide is a chemical compound that belongs to the class of benzodiazepinones Benzodiazepinones are known for their diverse pharmacological activities, including anxiolytic, anticonvulsant, and muscle relaxant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)-N-phenylacetamide typically involves the condensation of a benzodiazepinone derivative with an appropriate acylating agent. One common method involves the reaction of 2-amino-5-chlorobenzophenone with ethyl acetoacetate in the presence of a base, followed by cyclization to form the benzodiazepinone core. The resulting intermediate is then acylated with phenylacetyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylacetamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and seizure disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical probes.
Mechanism of Action
The mechanism of action of 2-(2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)-N-phenylacetamide involves its interaction with the central nervous system. It is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to its anxiolytic and anticonvulsant properties. The compound may also interact with other molecular targets, such as ion channels and enzymes, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl(1,5-dimethyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)carbamic acid
- N-(2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)-N-phenylacetamide
Uniqueness
2-(2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)-N-phenylacetamide is unique due to its specific substitution pattern on the benzodiazepinone core, which imparts distinct pharmacological properties. Its ability to selectively modulate GABA receptors and its potential therapeutic applications set it apart from other benzodiazepinone derivatives.
Properties
Molecular Formula |
C17H17N3O2 |
|---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
2-(4-oxo-1,2,3,5-tetrahydro-1,5-benzodiazepin-3-yl)-N-phenylacetamide |
InChI |
InChI=1S/C17H17N3O2/c21-16(19-13-6-2-1-3-7-13)10-12-11-18-14-8-4-5-9-15(14)20-17(12)22/h1-9,12,18H,10-11H2,(H,19,21)(H,20,22) |
InChI Key |
BBPBTXGRNUIGET-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC2=CC=CC=C2N1)CC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















